molecular formula C16H16N2O5 B2427238 (2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone CAS No. 870697-30-6

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone

Cat. No.: B2427238
CAS No.: 870697-30-6
M. Wt: 316.313
InChI Key: AEYQWWNDHMNPJC-UHFFFAOYSA-N
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Description

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a morpholino group

Properties

IUPAC Name

[2-methyl-5-(3-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-14(16(19)17-5-7-22-8-6-17)10-15(23-11)12-3-2-4-13(9-12)18(20)21/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQWWNDHMNPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is unique due to its combination of a furan ring, nitrophenyl group, and morpholino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Biological Activity

(2-Methyl-5-(3-nitrophenyl)furan-3-yl)(morpholino)methanone is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound belongs to the class of furan derivatives, characterized by a furan ring substituted with a nitrophenyl group and a morpholino group.
  • IUPAC Name : [2-methyl-5-(3-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone.

Antimicrobial Properties

Research indicates that furan derivatives exhibit various antimicrobial activities. Similar compounds have been shown to interfere with iron homeostasis, which is crucial for the survival of pathogens like Mycobacterium tuberculosis.

  • Mechanism of Action :
    • The compound may inhibit the activity of MbtI, an enzyme involved in the biosynthesis of siderophores, which are essential for iron acquisition in bacteria. By disrupting this pathway, the compound could hinder the bacterium's ability to establish infection.
  • Case Studies :
    • A study on related furan derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents.

Cytotoxicity and Anticancer Activity

The anticancer potential of furan derivatives has been widely studied. For instance, certain structural modifications in furan compounds have led to enhanced cytotoxicity against various cancer cell lines.

  • Research Findings :
    • A series of studies showed that modifications in the phenyl ring of furan derivatives significantly influenced their cytotoxic activity against human cancer cell lines .
    • Specific derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful.

Compound NameStructureBiological Activity
5-Phenyl-furan-2-carboxylic acidStructureAntimycobacterial
4-Nitrophenyl-furan-2-carboxylic acidStructureAnticancer
(2-Fluoro-4-nitrophenyl)furan-2-carboxylateStructureAntimicrobial

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